molecular formula C3H6N6O B14173062 N-Methyl-N-(1-methyl-1H-tetrazol-5-yl)nitrous amide CAS No. 10444-78-7

N-Methyl-N-(1-methyl-1H-tetrazol-5-yl)nitrous amide

Cat. No.: B14173062
CAS No.: 10444-78-7
M. Wt: 142.12 g/mol
InChI Key: YKSFRXYTEZFMGR-UHFFFAOYSA-N
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Description

N-Methyl-N-(1-methyl-1H-tetrazol-5-yl)nitrous amide is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(1-methyl-1H-tetrazol-5-yl)nitrous amide typically involves the reaction of a nitrile with sodium azide under specific conditions. One common method is the click chemistry approach, which involves the cycloaddition of organic nitriles with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is usually carried out in a solvent like dimethylformamide (DMF) under microwave irradiation to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(1-methyl-1H-tetrazol-5-yl)nitrous amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the nitrous amide group to an amine group.

    Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted tetrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted tetrazoles, amines, and nitro compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Methyl-N-(1-methyl-1H-tetrazol-5-yl)nitrous amide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Materials Science: The compound is explored for its use in the development of high-energy materials and explosives due to its nitrogen-rich structure.

    Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-N-(1-methyl-1H-tetrazol-5-yl)nitrous amide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of carboxyl-containing compounds. This property makes it useful in drug design, where it can bind to enzyme active sites or receptor proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-5-aminotetrazole: A related compound with an amino group instead of the nitrous amide group.

    5-Substituted Tetrazoles: Compounds with various substituents at the 5-position of the tetrazole ring, such as phenyl or alkyl groups.

Uniqueness

N-Methyl-N-(1-methyl-1H-tetrazol-5-yl)nitrous amide is unique due to its specific combination of the tetrazole ring and the nitrous amide group

Properties

CAS No.

10444-78-7

Molecular Formula

C3H6N6O

Molecular Weight

142.12 g/mol

IUPAC Name

N-methyl-N-(1-methyltetrazol-5-yl)nitrous amide

InChI

InChI=1S/C3H6N6O/c1-8-3(4-5-6-8)9(2)7-10/h1-2H3

InChI Key

YKSFRXYTEZFMGR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)N(C)N=O

Origin of Product

United States

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